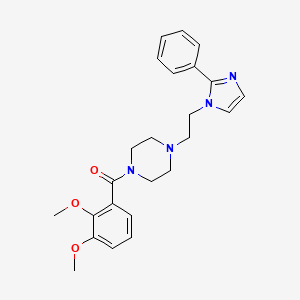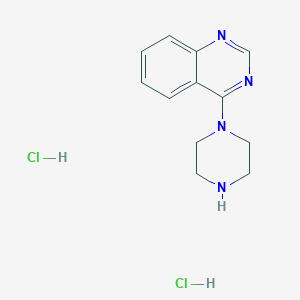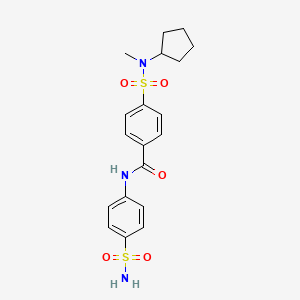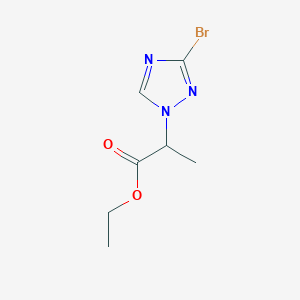
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as FENPOX or MP-10, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of oxalamides and has been synthesized using a specific method that involves the reaction of 4-fluoroaniline and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine.
Mécanisme D'action
The exact mechanism of action of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is still under investigation. However, studies have shown that the compound has a high affinity for certain receptors in the body such as the sigma-1 receptor and the dopamine D3 receptor. It has been suggested that this compound may modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective compound, which means that it can target specific receptors in the body. This makes it a useful tool for studying the function of these receptors. However, one limitation is that the compound is relatively new, and its exact mechanism of action is still under investigation. This means that further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific receptors in the body.
Méthodes De Synthèse
The synthesis of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves the reaction of 4-fluoroaniline and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine in the presence of oxalyl chloride and triethylamine. The reaction results in the formation of this compound. The compound can be purified using various methods such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has shown great potential in various scientific research applications. It has been studied extensively for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-18-10-12-19(13-11-18)27-24(30)23(29)26-16-22(28-14-3-4-15-28)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAAQXEJVZOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

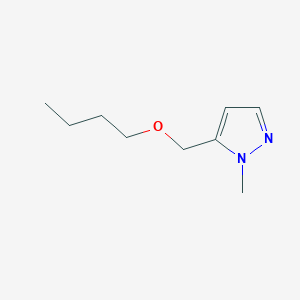
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
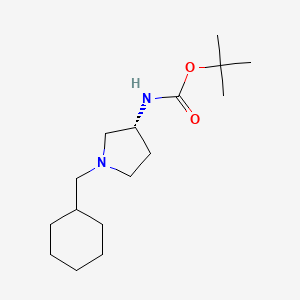
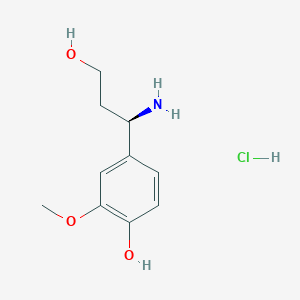
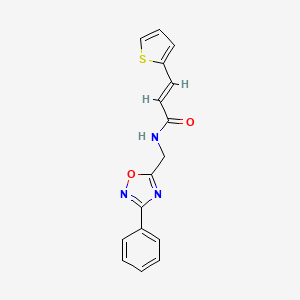
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
